8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H35ClN6O2 and its molecular weight is 487.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has delved into the synthesis of various xanthene derivatives, including those related to the specified chemical structure, to explore their biological activities. The development of these compounds has shown potential in the field of antiasthmatic agents due to their vasodilatory activity. Specifically, derivatives have been synthesized and evaluated for their pulmonary vasodilator activity, with certain compounds demonstrating significant activity compared to standard treatments such as Cilostazol. This suggests a promising avenue for the development of potent anti-asthmatic compounds by exploring the activity of derivatives with specific substitutions, indicating the importance of electron withdrawing groups in enhancing biological activity (Bhatia et al., 2016).
Receptor Affinity and Pharmacological Evaluation
Another area of research involves the chemical diversification of purine-2,6-dione derivatives to target specific serotonin receptors, with the aim of discovering new psychotropic medications. Studies have designed and evaluated derivatives for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential anxiolytic and antidepressant properties. This highlights the compound's relevance in designing new ligands that could lead to the development of treatments for mood disorders by targeting serotonin receptors and modulating their activity (Chłoń-Rzepa et al., 2013).
Anticonvulsant and Antitumor Activity
Further studies on the derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have explored their anticonvulsant properties. Mannich bases derived from these compounds have shown promising results in tests for anticonvulsant activity, particularly in models of seizures. This opens up potential therapeutic applications in the treatment of epilepsy and related disorders, showcasing the compound's versatility beyond its initial pharmacological scope (Obniska et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity in the blood can contribute to the rapid breakdown of complex carbohydrates into glucose, causing a faster rise in blood glucose levels following a meal .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . This interaction results in a slower digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of α-amylase activity affects the carbohydrate metabolism pathway. By slowing down the breakdown of complex carbohydrates into glucose, the compound helps regulate blood glucose levels, which is particularly beneficial for individuals with diabetes .
Pharmacokinetics
The compound’s effectiveness against α-amylase suggests that it has sufficient bioavailability to interact with its target in the body .
Result of Action
The compound’s action results in excellent antidiabetic effects. In vitro antidiabetic analysis demonstrated excellent antidiabetic action for similar compounds, with IC50 values in the 0.252–0.281 mM range . The compound’s inhibition of α-amylase activity leads to a slower release of glucose into the bloodstream, helping to manage blood glucose levels and mitigate the effects of diabetes .
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN6O2/c1-4-5-6-7-8-12-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-13-15-31(16-14-30)20-11-9-10-19(26)17-20/h9-11,17H,4-8,12-16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGMNZZROZDGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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